(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine
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Overview
Description
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine is a complex organic compound characterized by the presence of a naphthalene ring, a trifluoromethyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves multiple steps, including the formation of the naphthalene ring, introduction of the trifluoromethyl group, and amination. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process is crucial for introducing the trifluoromethyl group, which plays a significant role in the compound’s properties.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthalene oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amine group’s ability to form hydrogen bonds, enables the compound to interact with specific molecular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1R)-3-phenyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine
- (2R)-N-[(1R)-1-phenylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Uniqueness
The uniqueness of (2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine lies in its combination of a naphthalene ring and a trifluoromethyl group. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C22H22F3N |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C22H22F3N/c1-15(18-9-5-10-19(13-18)22(23,24)25)14-26-16(2)20-12-6-8-17-7-3-4-11-21(17)20/h3-13,15-16,26H,14H2,1-2H3/t15-,16+/m0/s1 |
InChI Key |
SEVZPXQQXHZTBG-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H](CN[C@H](C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CC(CNC(C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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